Phlegmanol C: A Technical Guide to its Chemical Structure, Properties, and Potential Biological Activities
Phlegmanol C: A Technical Guide to its Chemical Structure, Properties, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phlegmanol C is a naturally occurring pentacyclic triterpenoid belonging to the serratane class.[1] Isolated from plants of the Lycopodiaceae family, specifically Phlegmariurus phlegmaria (formerly Lycopodium phlegmaria), this compound is part of a larger family of complex natural products that have garnered scientific interest for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Phlegmanol C. Due to the limited direct research on this specific compound, this guide also explores the known biological activities of closely related serratane triterpenoids and extracts from its source organisms, Huperzia serrata and Phlegmariurus phlegmaria, to infer its potential therapeutic applications.
Chemical Structure and Properties
Phlegmanol C is chemically known as C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate. Its structure is characterized by a five-ring system with a seven-membered C ring, a distinctive feature of serratane triterpenoids.
Table 1: Physicochemical Properties of Phlegmanol C
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₃ | PubChem |
| Molecular Weight | 484.8 g/mol | PubChem |
| IUPAC Name | [(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.0³,¹².0⁶,¹¹.0¹⁶,²¹]tricos-1(23)-enyl] acetate | PubChem |
| InChI | InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26+,27-,30-,31+,32-/m0/s1 | PubChem |
| InChIKey | JTMRPEBSVBAWGS-UFEYJMCTSA-N | PubChem |
| SMILES | CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC--INVALID-LINK--O)C)C[C@@]3(CC[C@H]2C1(C)C)C)C | PubChem |
| Natural Source | Phlegmariurus phlegmaria (Lycopodium phlegmaria), Huperzia serrata | [1] |
Experimental Protocols
While the original 1968 publication by Inubushi et al. detailing the isolation and characterization of Phlegmanol C from Lycopodium phlegmaria was not fully accessible for this review, a general experimental protocol for the isolation and characterization of serratane-type triterpenoids from Phlegmariurus or Huperzia species can be outlined based on established methodologies in the field.
Isolation and Purification
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Plant Material Collection and Preparation: The whole plant or aerial parts of Phlegmariurus phlegmaria are collected, air-dried, and pulverized.
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Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. The extraction process is often repeated multiple times to ensure a comprehensive extraction of secondary metabolites.
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Fractionation: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like Phlegmanol C are typically found in the less polar fractions, such as the ethyl acetate fraction.
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Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This usually involves:
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Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.
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Sephadex LH-20 Column Chromatography: Sub-fractions are further purified on a Sephadex LH-20 column, often with methanol as the eluent, to remove pigments and other impurities.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the target compound, Phlegmanol C, is achieved using preparative HPLC with a suitable column (e.g., C18) and solvent system.
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Characterization
The structure of the isolated Phlegmanol C is elucidated using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon skeleton and the number and types of protons and carbons. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
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X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activities of Phlegmanol C is not currently available in the public domain. However, based on the documented bioactivities of other serratane-type triterpenoids isolated from Huperzia and Phlegmariurus species, several potential therapeutic effects can be inferred.
Table 2: Potential Biological Activities of Phlegmanol C Based on Related Compounds
| Biological Activity | Evidence from Related Compounds/Extracts | Potential Applications |
| Cytotoxic Activity | Several serratane triterpenoids from Lycopodium phlegmaria have demonstrated cytotoxic effects against various cancer cell lines, including MOLT-3 acute lymphoblastic leukemia.[2][3] | Anticancer drug development |
| Anti-inflammatory Activity | Extracts from Huperzia serrata and other Lycopodiaceae plants, which contain serratane triterpenoids, have shown anti-inflammatory properties.[4] Some serratane triterpenoids have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[4] | Treatment of inflammatory disorders |
| Neuroprotective Effects | While the neuroprotective effects of Huperzia serrata are often attributed to its alkaloid content (like Huperzine A), triterpenoids are also being investigated for their neuroprotective potential.[5][6] Triterpenoids from other medicinal plants have shown promise in protecting neuronal cells.[6][7] | Neurodegenerative disease research |
Potential Signaling Pathway Modulation
Given the anti-inflammatory and cytotoxic potential of related serratane triterpenoids, Phlegmanol C might modulate key signaling pathways involved in inflammation and cancer. For instance, the inhibition of nitric oxide (NO) production suggests a possible interaction with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Conclusion and Future Directions
Phlegmanol C is a structurally defined serratane-type triterpenoid with limited direct biological data. However, its chemical nature and the bioactivities of related compounds from its plant sources suggest a promising potential for cytotoxic and anti-inflammatory effects. Future research should focus on the total synthesis of Phlegmanol C to enable more extensive biological screening. In-depth studies are warranted to elucidate its specific molecular targets and mechanisms of action, particularly its effects on signaling pathways such as NF-κB. Such investigations will be crucial in determining the therapeutic potential of Phlegmanol C in drug discovery and development.
References
- 1. Triterpenoid constituents of Lycopodium phlegmaria L - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. lycophlegmariols-a-d-cytotoxic-serratene-triterpenoids-from-the-club-moss-lycopodium-phlegmaria-l - Ask this paper | Bohrium [bohrium.com]
- 3. Lycophlegmariols A-D: cytotoxic serratene triterpenoids from the club moss Lycopodium phlegmaria L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rawdatalibrary.net [rawdatalibrary.net]
- 5. Lycopodium Alkaloids from Phlegmariurus carinatus with Cytotoxic and Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 7. researchgate.net [researchgate.net]
